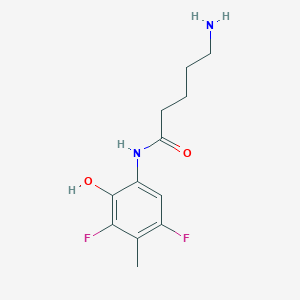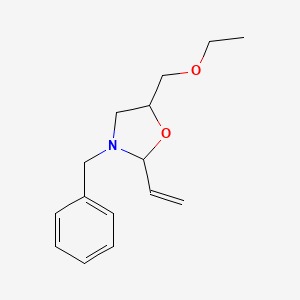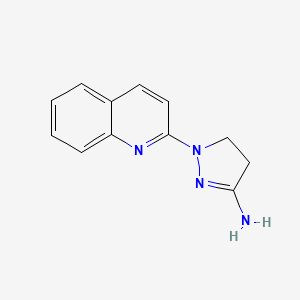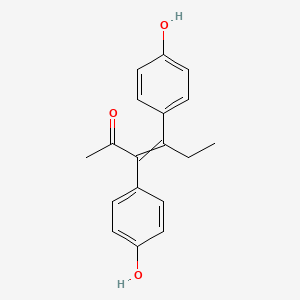![molecular formula C14H21O2P B14376232 Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane CAS No. 89845-67-0](/img/structure/B14376232.png)
Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane can be synthesized through various methods. One common method involves the reaction of diethyl phosphite with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at room temperature .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alcohols and amines are used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various phosphonate esters.
Applications De Recherche Scientifique
Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, forming complexes with metal ions, or as a substrate for enzymatic reactions. The pathways involved include phosphorylation and dephosphorylation processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl benzoylmethylphosphonate
- Diethyl phenacylphosphonate
- Diethyl 2,2-diethoxyethylphosphonate
- Diethyl (1-cyanoethyl)phosphonate
Uniqueness
Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane is unique due to its specific structural features, which confer distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
89845-67-0 |
|---|---|
Formule moléculaire |
C14H21O2P |
Poids moléculaire |
252.29 g/mol |
Nom IUPAC |
2-(2-diethylphosphorylethenoxy)ethylbenzene |
InChI |
InChI=1S/C14H21O2P/c1-3-17(15,4-2)13-12-16-11-10-14-8-6-5-7-9-14/h5-9,12-13H,3-4,10-11H2,1-2H3 |
Clé InChI |
IVXMFTPOEXOJJR-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(CC)C=COCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)

phenylsilane](/img/structure/B14376198.png)

![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)

![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)


![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)


